6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol

Catalog No.
S612610
CAS No.
88373-30-2
M.F
C15H18N4S2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4...

CAS Number

88373-30-2

Product Name

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol

IUPAC Name

6-[(4-ethenylphenyl)methyl-propylamino]-1H-1,3,5-triazine-2,4-dithione

Molecular Formula

C15H18N4S2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C15H18N4S2/c1-3-9-19(13-16-14(20)18-15(21)17-13)10-12-7-5-11(4-2)6-8-12/h4-8H,2-3,9-10H2,1H3,(H2,16,17,18,20,21)

InChI Key

LZWMABVOCBIKBP-UHFFFAOYSA-N

SMILES

CCCN(CC1=CC=C(C=C1)C=C)C2=NC(=S)NC(=S)N2

Synonyms

6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol, VBATDT

Canonical SMILES

CCCN(CC1=CC=C(C=C1)C=C)C2=NC(=S)NC(=S)N2

6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol, commonly referred to as VBATDT, is a synthetic compound characterized by its unique triazine core and thiol functional groups. The molecular formula of this compound is C15H18N4S2, and it features a vinylbenzyl group attached to a propylamine moiety, contributing to its chemical reactivity and potential applications in various fields such as materials science and biochemistry .

VBATDT is notable for its ability to form strong chemical bonds with metal surfaces, making it particularly useful in adhesive formulations and dental materials. Its structure includes two sulfur atoms that can participate in thiol-based reactions, enhancing its utility in creating stable bonds with metals .

The chemical reactivity of VBATDT is primarily attributed to its thiol groups. These sulfur-containing moieties can engage in several types of reactions:

  • Thiol-Ene Reaction: The vinyl group can react with thiols under UV light or heat, leading to the formation of thioether linkages.
  • Metal Coordination: The sulfur atoms can coordinate with metal ions, facilitating adhesion to metal substrates.
  • Oxidation: VBATDT can undergo oxidation reactions that convert the thiol groups into disulfides or sulfonic acids, potentially altering its adhesive properties .

These reactions are critical for its applications in adhesives and coatings, especially in environments where durability and bond strength are essential.

Research indicates that VBATDT exhibits significant biological activity. Studies have shown that it can enhance enzymatic activity within mitochondria, suggesting potential applications in biomedicine . Additionally, its thiol groups may play a role in antioxidant activity by scavenging free radicals or participating in redox reactions.

Furthermore, the compound has been evaluated for its effectiveness as an adhesive promoter in dental applications, where it contributes to the bonding strength between resin materials and metal alloys .

The synthesis of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol typically involves multi-step organic reactions:

  • Formation of Triazine Core: The initial step involves synthesizing the triazine ring through cyclization reactions using appropriate precursors.
  • Introduction of Vinylbenzyl Group: This is achieved by reacting a suitable vinylbenzyl halide with an amine derivative.
  • Thiol Functionalization: Finally, the introduction of thiol groups is performed through nucleophilic substitution reactions or direct thiolation methods.

These synthetic routes allow for the modification of VBATDT's properties by altering substituents on the triazine ring or the vinylbenzyl group .

VBATDT has diverse applications across several fields:

  • Adhesives: Its strong bonding capabilities make it ideal for use in dental adhesives and primers for metal bonding.
  • Coatings: It is used as a coating agent for metals to enhance corrosion resistance and adhesion properties.
  • Biomaterials: Due to its biological activity, it has potential applications in drug delivery systems and tissue engineering .

Interaction studies have revealed that VBATDT forms specific interactions with metal surfaces, particularly gold and palladium. These interactions are primarily due to the sulfur atoms in the compound, which create strong chemical bonds with the metal surfaces. Such studies are crucial for understanding how VBATDT can be effectively utilized in dental materials and other applications requiring robust adhesion .

Several compounds share structural similarities with 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1,3-DithiolaneC5H8S2Simple cyclic structure; used as a reducing agent
2-MercaptoethanolC2H6OSSmall molecule; widely used as a reducing agent and stabilizer
2-ThiouracilC4H4N2OSContains a uracil base; used in pharmaceuticals
4-Vinylbenzyl chlorideC9H9ClReactive vinyl group; used in polymer chemistry

While these compounds share certain functional groups or structural motifs with VBATDT, none possess the specific combination of triazine core and dual thiol functionalities that confer unique adhesive properties and biological activity to VBATDT .

Molecular Formula and Weight Analysis

The compound 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol exhibits the molecular formula C₁₅H₁₉N₄S₂ with a molecular weight of 319.45 g/mol. The molecular composition comprises fifteen carbon atoms, nineteen hydrogen atoms, four nitrogen atoms, and two sulfur atoms. The percentage elemental composition reveals carbon as the predominant element at 56.39%, followed by sulfur at 20.07%, nitrogen at 17.54%, and hydrogen at 6.00%.

Table 1: Molecular Formula and Weight Data

ParameterValue
Molecular FormulaC₁₅H₁₯N₄S₂
Molecular Weight319.45 g/mol
Carbon Content56.39%
Hydrogen Content6.00%
Nitrogen Content17.54%
Sulfur Content20.07%

The structural framework incorporates a 1,3,5-triazine core substituted with two thiol groups at positions 2 and 4, and an amino group at position 6 bearing both vinylbenzyl and propyl substituents . The molecular architecture represents a significant departure from simple triazine derivatives due to the extended alkyl and aromatic substitution pattern.

Structural Configuration and Conformational Characteristics

The 1,3,5-triazine core maintains a planar hexagonal configuration with alternating carbon-nitrogen bonds exhibiting bond lengths ranging from 1.32 to 1.36 Å, characteristic of aromatic resonance structures [22] [23]. The triazine ring demonstrates typical carbon-nitrogen bond angles of approximately 113.7° for carbon-nitrogen-carbon angles and 126.3° for nitrogen-carbon-nitrogen angles, consistent with standard triazine geometry [24].

The vinylbenzyl substituent introduces conformational flexibility through its extended aromatic system and vinyl functionality [2] [6]. The propylamine moiety contributes additional conformational degrees of freedom, allowing for various spatial orientations relative to the triazine core . The overall molecular geometry exhibits non-planar characteristics due to steric interactions between the bulky substituents and the core heterocycle.

Table 2: Key Bond Parameters

Bond TypeLength Range (Å)Angle Range (°)
C-N (triazine)1.32-1.36-
C-N-C-113.7
N-C-N-126.3
C-S (thiol)1.68-1.73-

The conformational landscape of this compound involves rotational freedom around the amino linkage connecting the triazine core to the substituted alkyl chains [22] [23]. This flexibility allows for multiple energetically accessible conformations in solution and solid state.

Thione-Thiol Tautomerism in 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol

The compound exhibits characteristic thione-thiol tautomerism common to mercapto-triazine derivatives [7] [8] [9]. The tautomeric equilibrium involves the migration of hydrogen atoms between nitrogen and sulfur centers, resulting in interconversion between thiol (-SH) and thione (=S) forms [7] [8]. Quantum chemical investigations demonstrate that the thione form typically predominates in the gas phase for triazine derivatives [7].

The tautomeric process involves intramolecular proton transfer with relatively low energy barriers, typically ranging from 20-40 kcal/mol for similar triazine systems [7] [9]. In neutral and acidic media, the thione form generally dominates the equilibrium, while alkaline conditions favor the thiol tautomer [8] [13]. The equilibrium position depends significantly on solvent polarity, pH, and temperature conditions [8] [13].

Table 3: Tautomeric Equilibrium Characteristics

ConditionPredominant FormEquilibrium Ratio
Neutral pHThione70:30 (thione:thiol)
Acidic pHThione85:15 (thione:thiol)
Basic pHThiol40:60 (thione:thiol)

The spectroscopic identification of tautomeric forms relies on characteristic absorption patterns, with thione forms typically exhibiting absorption maxima at higher wavelengths compared to their thiol counterparts [8] [13]. Nuclear magnetic resonance spectroscopy provides definitive structural assignment through chemical shift analysis of the exchangeable protons [9] [11].

Functional Group Analysis

Triazine Core Properties

The 1,3,5-triazine core exhibits electron-deficient aromatic character due to the presence of three nitrogen atoms within the six-membered ring [12] [20]. The nitrogen atoms contribute to π-electron delocalization while simultaneously withdrawing electron density from the ring system [12]. This electronic structure imparts unique reactivity patterns, including susceptibility to nucleophilic attack and enhanced electrophilic character at carbon centers [12].

The triazine ring demonstrates planar geometry with D₃ₕ symmetry in unsubstituted forms [20] [24]. Bond length alternation within the ring reflects the aromatic resonance, with carbon-nitrogen bonds exhibiting partial double bond character [22] [23]. The ring system maintains thermal stability up to approximately 300°C, though substitution patterns can significantly influence decomposition temperatures [18].

Dithiol/Dithione Functional Groups

The dithiol functionality at positions 2 and 4 of the triazine ring exhibits characteristic organosulfur properties [4]. The sulfur-carbon bond lengths range from 1.68 to 1.73 Å, reflecting the single bond character with some degree of π-backbonding to the electron-deficient triazine system [4] [19]. The thiol groups demonstrate typical nucleophilic reactivity and metal-binding capabilities [4] [5].

In the dithione tautomeric form, the sulfur atoms engage in double bonding with carbon centers, resulting in shortened bond distances and altered electronic distribution [7] [8]. The thione functionalities exhibit enhanced electrophilic character and participate readily in condensation reactions [8] [9]. The sulfur atoms in both tautomeric forms serve as coordination sites for metal complexation [5].

Vinylbenzyl and Propylamine Moieties

The vinylbenzyl substituent incorporates both aromatic and alkenic functionalities [2] [6]. The aromatic benzene ring contributes to the overall conjugated system through π-electron delocalization, while the vinyl group provides sites for polymerization and addition reactions [2]. The molecular weight of the vinylbenzyl fragment is 133.19 g/mol with the formula C₉H₁₁N [6].

The propylamine chain introduces aliphatic character and basic functionality to the molecular framework . The amine nitrogen serves as both a hydrogen bond donor and acceptor, influencing intermolecular interactions in crystalline phases . The propyl chain provides hydrophobic character and conformational flexibility .

Table 4: Substituent Group Properties

SubstituentFormulaMW (g/mol)Key Features
VinylbenzylC₉H₉117.15Aromatic, polymerizable
PropylC₃H₇43.09Aliphatic, flexible
Amino linkageNH15.01Basic, H-bonding

Crystal Structure Analysis

Crystal packing arrangements in triazine derivatives typically involve extensive hydrogen bonding networks and π-π stacking interactions [15] [16] [18]. The presence of multiple hydrogen bond donors and acceptors in 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol facilitates the formation of three-dimensional supramolecular structures [18] [21].

Intermolecular interactions include hydrogen bonding between thiol groups and nitrogen atoms of adjacent molecules, creating chain-like assemblies [18] [19]. The aromatic vinylbenzyl substituents participate in π-π stacking interactions with neighboring molecules, contributing to crystal stability [16] [21]. The propyl chains occupy hydrophobic regions within the crystal lattice, influencing overall packing density [15] [17].

The crystal structure exhibits enhanced thermal stability compared to simpler triazine derivatives due to the extensive intermolecular interaction network [18]. Typical crystal densities for similar compounds range from 1.4 to 1.8 g/cm³, depending on the specific substitution pattern and packing arrangement [17] [18].

Table 5: Crystal Structure Parameters

ParameterTypical RangeDescription
Density1.4-1.8 g/cm³Crystal packing density
H-bond distance2.6-3.2 ÅN···H-S interactions
π-π spacing3.3-3.8 ÅAromatic stacking
Thermal stability200-300°CDecomposition temperature

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol. The compound exhibits characteristic proton nuclear magnetic resonance signals that confirm its molecular structure [1] [2]. Surface-enhanced Raman scattering studies have revealed important structural information about the thione-thiol tautomerization of this compound when adsorbed on metal surfaces [1].

The compound demonstrated significant structural changes upon adsorption on colloidal gold surfaces, with the most intense peak at 458 cm⁻¹ due to carbon-sulfur stretching in the Raman spectrum disappearing completely in surface-enhanced Raman spectroscopy, while all other peaks due to vinylbenzyl group vibrations remained unchanged [1]. This indicates that the molecule undergoes thione-thiol-type tautomerization during the adsorption process [1].

Nuclear magnetic resonance analysis has been employed to confirm the dithione structure of the compound in acetone solution by comparison of the carbon-13 nuclear magnetic resonance spectrum with the corresponding solid state spectrum [2]. The spectroscopic evidence provides clear confirmation of the thione-thiol tautomerization properties of the triazine derivative [1] [2].

PropertyObservationReference
Proton Nuclear Magnetic ResonanceCharacteristic signals confirm molecular structure [1]
Carbon-13 Nuclear Magnetic ResonanceDithione structure confirmed in acetone solution [2]
Surface-Enhanced Raman SpectroscopyCarbon-sulfur stretching at 458 cm⁻¹ [1]
Tautomerization EvidenceThione-thiol structural changes on metal surfaces [1]

Infrared Spectroscopy

Infrared spectroscopy analysis of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol reveals characteristic absorption bands that provide detailed information about functional groups present in the molecule [3] [4]. The compound exhibits distinct infrared absorption patterns that are consistent with the triazine-dithiol structural framework [3].

Fourier transform infrared spectroscopy has been successfully utilized to analyze the functional groups of synthesized triazine compounds, with characteristic absorption peaks observed at specific wavenumbers [3]. The infrared spectral analysis demonstrates the presence of triazine ring structures and thiol functional groups through characteristic absorption bands [3].

The infrared spectrum of the compound shows absorption patterns that are indicative of the vinyl benzyl substituent and the triazine core structure [4]. Fourier transform infrared spectroscopy combined with nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of the compound [4].

Functional GroupCharacteristic AbsorptionReference
Triazine Ring1473 cm⁻¹ (carbon-nitrogen groups) [3]
Thioether Units1245 cm⁻¹ [3]
Vinyl Benzyl GroupsAromatic carbon-hydrogen stretching [4]
Carbonyl Stretches1734, 1713, 1705 cm⁻¹ (related structures) [5]

Raman Spectroscopy

Raman spectroscopy investigations of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol have provided valuable insights into the molecular vibrational characteristics and structural behavior of the compound [1]. Surface-enhanced Raman scattering technique has been particularly effective in analyzing the adsorption structure and tautomerization behavior of the compound [1].

The most significant finding from Raman spectroscopic analysis is the observation of the carbon-sulfur stretching vibration at 458 cm⁻¹ in the solid compound, which completely disappears upon adsorption on gold surfaces while maintaining all other vibrational bands associated with the vinylbenzyl groups [1]. This selective disappearance provides direct evidence for the specific interaction between sulfur atoms and the metal surface [1].

Surface-enhanced Raman scattering analysis has demonstrated that the compound undergoes thione-thiol tautomerization when adsorbed on metal surfaces, which explains the ambivalent properties of chemical stability in storage and chemical affinity to gold [1]. The Raman spectroscopic evidence supports the formation of chemical bond-like interactions between sulfur atoms and gold surfaces [1].

Vibrational ModeWavenumber (cm⁻¹)Behavior on Metal SurfaceReference
Carbon-Sulfur Stretching458Disappears completely [1]
Vinylbenzyl Group VibrationsVariousRemain unchanged [1]
Surface Interaction BandsMetal-specificNew bands appear [1]

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol provides important information about the electronic transitions and optical properties of the compound. Triazine-based compounds typically exhibit characteristic absorption patterns in the ultraviolet and visible regions due to their conjugated aromatic systems [6] [7].

The compound contains both triazine and aromatic vinyl benzyl chromophores, which contribute to its ultraviolet-visible absorption characteristics. The triazine ring system typically shows absorption in the ultraviolet region, while the extended conjugation with the vinyl benzyl group may extend absorption into the visible region [6].

Related triazine compounds have demonstrated absorption maxima in the range of 350-400 nanometers, with the electronic absorption spectra showing red-shifted behavior when electron-donating or electron-withdrawing substituents are present [6]. The vinyl benzyl substituent in the compound likely influences the electronic transitions and absorption characteristics [7].

Spectral FeatureExpected Range (nm)ContributionReference
Triazine π-π* Transitions250-300Triazine core [6]
Extended Conjugation300-400Vinyl benzyl group [7]
Charge Transfer Bands400-500Donor-acceptor interactions [6]

Thermal Stability and Phase Behavior

Thermal stability analysis of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol reveals important information about the compound's behavior under elevated temperature conditions. Related triazine-dithiol compounds demonstrate excellent thermal stability with decomposition temperatures typically exceeding 330°C under nitrogen atmosphere [3] [8].

Thermogravimetric analysis of similar triazine derivatives shows that these compounds undergo thermal decomposition in multiple stages, including the formation of high-molecular compounds, thermal destruction of functional groups, and breakdown of the triazine framework [8]. The thermal decomposition process typically occurs over a temperature range of 30-600°C in an inert atmosphere [8].

Differential scanning calorimetry studies of triazine-based compounds indicate glass transition temperatures ranging from 135-190°C, with compounds containing nitrogen-hydrogen linkages exhibiting higher glass transition temperatures due to hydrogen bonding formation [3]. The thermal stability is attributed to the high aromatic ring content and the robust triazine core structure [3].

The compound demonstrates remarkable thermal properties, with related triazine derivatives showing 5% weight loss temperatures above 330°C under nitrogen atmosphere [3]. The thermal behavior depends on the specific substituents and their interaction with the triazine core [8].

Thermal PropertyTemperature Range (°C)ConditionsReference
Thermal Decomposition Onset330+Nitrogen atmosphere [3]
Glass Transition135-190DSC analysis [3]
5% Weight Loss330+TGA under N₂ [3]
Complete Decomposition600Inert atmosphere [8]

Solubility Properties and Solution Behavior

The solubility properties of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol vary significantly depending on the solvent system employed. Experimental solubility studies have demonstrated that the compound exhibits limited solubility in most organic solvents, with acetone showing the highest solubility among tested solvents [5].

Comparative solubility analysis shows that the compound is soluble in acetone up to 2.6% by weight, while demonstrating significantly reduced solubility in isopropanol and methyl methacrylate, with solubility levels below 0.65% [5]. This solubility pattern reflects the polar nature of the compound and its interaction with different solvent systems [5].

The compound's solubility behavior is influenced by its molecular structure, which contains both polar triazine-dithiol functionality and nonpolar vinyl benzyl groups. This amphiphilic character affects its dissolution behavior in various organic solvents [5]. The presence of hydrogen bonding capabilities through the triazine nitrogen atoms and potential thiol-thione tautomerization also influences solubility patterns [1] [2].

Water solubility is expected to be poor due to the hydrophobic vinyl benzyl substituent and the overall molecular structure. The compound's limited solubility in polar protic solvents like isopropanol suggests that hydrogen bonding interactions may not be sufficient to overcome the hydrophobic contributions of the aromatic substituents [5].

SolventSolubility (% w/w)Polarity IndexReference
Acetone2.65.1 [5]
Isopropanol<0.653.9 [5]
Methyl Methacrylate<0.65- [5]
WaterPoor10.2Estimated

Electrochemical Properties

The electrochemical properties of 6-(4-Vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithiol are particularly significant due to the presence of sulfur-containing functional groups and the triazine core structure. Triazine derivatives containing sulfur functionalities have demonstrated notable electrochemical behavior in various applications [9] [10] [11].

The compound's electrochemical behavior is influenced by the thione-thiol tautomerization equilibrium, which affects its redox properties and interaction with electrode surfaces [1] [2]. The sulfur atoms in the dithiol configuration can participate in various electrochemical processes, including oxidation to form disulfide bonds and coordination with metal ions [10] [12].

Electrochemical studies of related triazine-dithiol compounds have shown their effectiveness as corrosion inhibitors through adsorption on metal surfaces and formation of protective films [10] [13]. The electrochemical properties are enhanced by the electron-rich sulfur atoms and the π-electron system of the triazine ring [10].

The vinyl group present in the compound provides additional electrochemical activity through potential polymerization reactions under appropriate conditions. This characteristic has been utilized in applications where the compound serves as a coupling agent between metal surfaces and organic polymers [1] [14].

Electrochemical PropertyBehaviorApplicationReference
Redox ActivityThiol/disulfide coupleMetal surface modification [10]
Corrosion InhibitionMixed-type inhibitorSteel protection [10] [13]
Metal CoordinationSulfur-metal bondingAdhesion promotion [1]
Polymerization PotentialVinyl group reactivitySurface coupling [14]

XLogP3

3.5

Other CAS

88373-30-2

Dates

Last modified: 02-18-2024

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